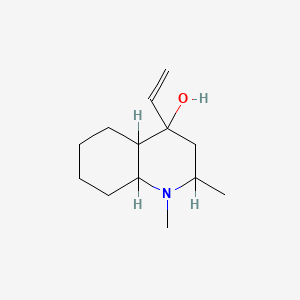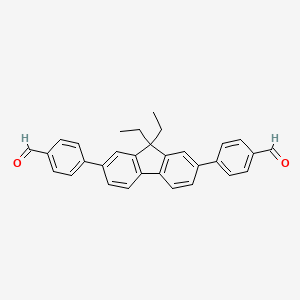
4,4'-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde is an organic compound with a complex molecular structure It is characterized by the presence of a fluorene core substituted with diethyl groups at the 9-position and benzaldehyde groups at the 2,7-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,7-dibromo-9,9-diethyl-9H-fluorene and 4-formylphenylboronic acid.
Reaction Conditions: These starting materials are introduced into a three-necked flask along with potassium carbonate (K2CO3) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) as a catalyst.
Solvent System: A mixture of toluene, ethanol, and water (3:2:1, v/v/v) is used as the solvent.
Reaction Process: The mixture is degassed, stirred, and refluxed under a nitrogen atmosphere for 40 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
Purification: After the reaction is complete, the organic phase is evaporated under vacuum, and the residue is purified by column chromatography using dichloromethane/petroleum ether (1:1 v/v) as the eluent.
Análisis De Reacciones Químicas
4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The benzaldehyde groups can undergo electrophilic aromatic substitution reactions.
Condensation: The compound can participate in condensation reactions to form Schiff bases or other derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and catalysts like palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound can be used in the development of fluorescent probes and sensors for biological imaging.
Mecanismo De Acción
The mechanism of action of 4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, which can modify its structure and properties. These modifications can influence its interactions with biological molecules, such as proteins and nucleic acids, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde can be compared with other similar compounds, such as:
9,9-Dioctyl-2,7-dibromofluorene: This compound has longer alkyl chains, which can affect its solubility and reactivity.
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)dibenzoic acid: This compound has carboxylic acid groups instead of aldehyde groups, leading to different chemical properties and applications.
The uniqueness of 4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde lies in its specific substitution pattern and the presence of both diethyl and benzaldehyde groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C31H26O2 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
4-[9,9-diethyl-7-(4-formylphenyl)fluoren-2-yl]benzaldehyde |
InChI |
InChI=1S/C31H26O2/c1-3-31(4-2)29-17-25(23-9-5-21(19-32)6-10-23)13-15-27(29)28-16-14-26(18-30(28)31)24-11-7-22(20-33)8-12-24/h5-20H,3-4H2,1-2H3 |
Clave InChI |
QPZSZWAIHRMSGD-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)C=O)C4=C1C=C(C=C4)C5=CC=C(C=C5)C=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


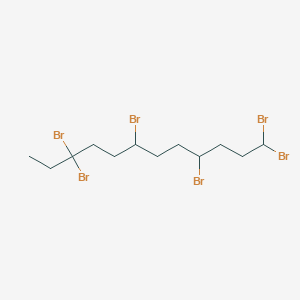
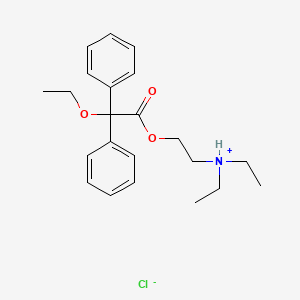
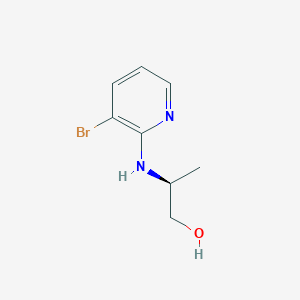
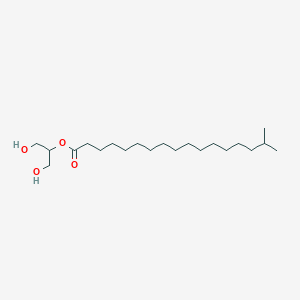
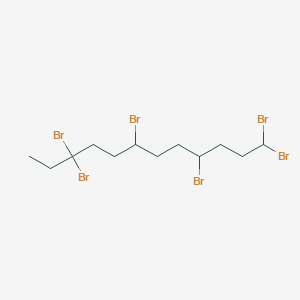
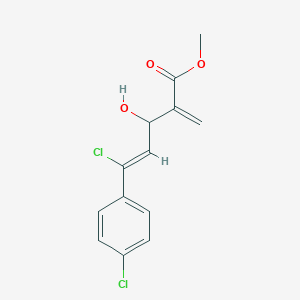


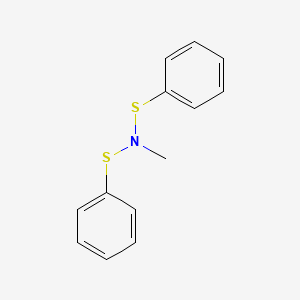
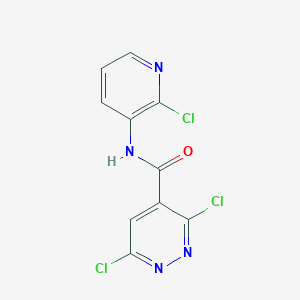
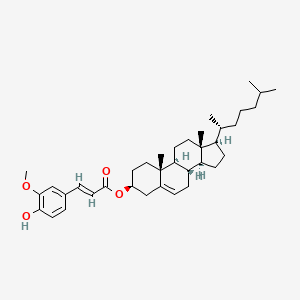
![3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine](/img/structure/B13743633.png)
